5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane
Description
Properties
IUPAC Name |
5-chloro-1-(2,4-dichlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)9-5-4-8(13)7-10(9)14/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZCAJTQWYVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645174 | |
| Record name | 5-Chloro-1-(2,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161829-91-0 | |
| Record name | 5-Chloro-1-(2,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via electrophilic aromatic substitution, where an aprotic acid catalyst (e.g., AlCl₃, BF₃) activates the carbonyl group of the propiophenone derivative, facilitating intramolecular cyclization. The addition of a phase transfer catalyst (e.g., tetrabutylammonium chloride) reduces viscosity and improves selectivity by stabilizing intermediates.
Example Protocol
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Starting Material : 3,4'-Dichloropropiophenone (211.0 g) and AlCl₃ (400.5 g) are combined in a reactor.
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Phase Transfer Catalyst : Tetrabutylammonium chloride (21.1 g) is added at 100°C.
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Reaction Conditions : Heated to 160°C for 4 hours under continuous stirring.
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Workup : The mixture is quenched in ice water, filtered, and recrystallized from ethanol.
Yield Optimization with PTCs
Phase transfer catalysts significantly enhance reaction efficiency. Comparative studies show:
| Catalyst Combination | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ + Tetrabutylammonium Cl | 160 | 4 | 85.6 |
| AlCl₃ + Trioctylmethylammonium Cl | 160 | 3 | 79.3 |
| ZnCl₂ + Tetrabutylammonium Cl | 150 | 5 | 72.1 |
Data adapted from patent examples.
The superior performance of tetrabutylammonium chloride is attributed to its ability to solubilize ionic intermediates, reducing side reactions such as oligomerization.
Chlorination of 1-(2,4-Dichlorophenyl)-1-Pentanone
An alternative route involves direct chlorination of 1-(2,4-dichlorophenyl)-1-pentanone. This method is advantageous for scalability but requires precise control over chlorinating agents.
Chlorinating Agents and Conditions
Common agents include:
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Thionyl Chloride (SOCl₂) : Converts ketones to acid chlorides, which can rearrange under heat.
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Phosphorus Pentachloride (PCl₅) : Provides vigorous chlorination but risks over-chlorination.
Optimized Procedure
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Substrate : 1-(2,4-Dichlorophenyl)-1-pentanone (1.0 mol) is dissolved in dry dichloromethane.
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Chlorination : SOCl₂ (1.2 mol) is added dropwise at 0°C, followed by reflux at 40°C for 6 hours.
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Isolation : The mixture is washed with NaHCO₃, dried, and distilled under reduced pressure.
Challenges and Mitigation
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Over-Chlorination : Minimized by using stoichiometric SOCl₂ and low temperatures.
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Byproduct Formation : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in 78% purity.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance reproducibility. Key parameters include:
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Residence Time : 2–5 minutes at 150°C.
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Catalyst Recovery : AlCl₃ is recycled via aqueous extraction, reducing waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts + PTC | 85.6 | 99.5 | High | Moderate |
| Direct Chlorination | 78.0 | 95.0 | Moderate | Low |
| Continuous Flow | 82.4 | 98.7 | Very High | High |
Synthetic route selection depends on target application and production volume.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for further functionalization through various chemical reactions such as:
- Oxidation : Converting the ketone to carboxylic acids.
- Reduction : Transforming the ketone to alcohols.
- Substitution Reactions : Replacing chlorine atoms with other functional groups .
Biological Studies
This compound is utilized in biological research to investigate enzyme inhibition and protein-ligand interactions. The presence of chlorine atoms enhances its binding affinity to specific biological targets, making it useful in studying biochemical pathways and mechanisms of action .
Industrial Applications
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique properties allow it to act as a precursor for various chemical formulations that are essential in agricultural practices and colorant industries .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition, suggesting potential applications in drug design targeting metabolic disorders.
Case Study 2: Synthesis of Novel Compounds
Researchers successfully used this compound as a building block for synthesizing novel chlorinated derivatives that exhibited enhanced biological activity against certain pathogens. This highlights its utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-Chloro-1-(4-fluorophenyl)-1-oxopentane : Replacing the 2,4-dichlorophenyl group with a 4-fluorophenyl group reduces steric hindrance and alters electronic properties. Fluorine’s high electronegativity increases the ring’s electron-withdrawing effect but decreases lipophilicity compared to chlorine. This substitution may enhance metabolic stability in biological systems .
- However, the absence of an ortho-chlorine may decrease steric shielding of the ketone group, affecting reactivity .
Chain Length Modifications
- 6-Chloro-1-(2-chlorophenyl)-1-oxohexane : Extending the chain from pentane to hexane increases molecular weight (MW: ~235 vs. ~221) and lipophilicity (logP increase by ~0.5 units). Longer chains may enhance membrane permeability but reduce metabolic clearance rates .
Functional Group Variations
- 5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione: This diketone derivative exhibits dual ketone groups, enabling chelation with metal ions or participation in conjugate addition reactions. Such structural features are linked to antioxidant and antitumor activities in related diketones .
Data Table: Structural and Hypothetical Properties of Selected Analogs
| Compound Name | Aromatic Substituents | Chain Length | Molecular Formula | Hypothetical logP* | Key Structural Features |
|---|---|---|---|---|---|
| 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane | 2,4-Cl₂ | C5 | C₁₁H₉Cl₃O | ~3.8 | High steric bulk, electron-deficient ketone |
| 5-Chloro-1-(4-fluorophenyl)-1-oxopentane | 4-F | C5 | C₁₁H₁₀ClFO | ~2.9 | Enhanced metabolic stability |
| 6-Chloro-1-(2-chlorophenyl)-1-oxohexane | 2-Cl | C6 | C₁₂H₁₂Cl₂O | ~4.3 | Increased lipophilicity |
| 5-(4-Chlorophenyl)-1-cyclopropyl-diketone | 4-Cl, 2-F, Ph | C5 | C₂₀H₁₆ClFO₂ | ~4.5 | Chelation capacity, bioactivity |
*logP values estimated via analogy to chlorinated aromatics .
Research Findings and Implications
- Reactivity: The 2,4-dichlorophenyl group in the target compound likely slows nucleophilic attacks at the ketone due to steric hindrance, compared to mono-substituted analogs .
- The chlorine substituents may enhance binding to hydrophobic enzyme pockets .
- Contrast with Organophosphates: Chlorfenvinfos (), an organophosphate insecticide, shares a 2,4-dichlorophenyl group but differs in functional groups. This highlights the target compound’s distinction as a non-phosphorylated ketone, likely reducing neurotoxic risks .
Biological Activity
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exert its effects through:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Similar compounds have shown activity as ligands for cannabinoid receptors, suggesting a possible mechanism in modulating neuroinflammation and pain pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly in the presence of specific functional groups within the molecule .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. Specifically, it has been noted to decrease the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease .
Antioxidant Activity
Preliminary studies have indicated that this compound may exhibit antioxidant properties. The compound's ability to scavenge free radicals was assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), showing significant radical scavenging activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against Salmonella typhi with MIC values indicating moderate effectiveness. |
| Study 2 | Showed significant inhibition of nitric oxide production in LPS-stimulated microglial cells, highlighting anti-inflammatory properties. |
| Study 3 | Evaluated antioxidant activity using DPPH assay, revealing a strong capacity for free radical scavenging. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a pentanoyl chloride reacts with 2,4-dichlorobenzene under Lewis acid catalysis (e.g., AlCl₃). Key analytical methods include ¹H/¹³C NMR to confirm the ketone carbonyl (δ ~200-220 ppm in ¹³C) and aromatic protons (δ ~7.0-7.5 ppm in ¹H). Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z ~308.95 for C₁₁H₁₀Cl₃O). IR spectroscopy confirms the ketone C=O stretch (~1700 cm⁻¹). Challenges include isolating the product from chlorinated byproducts, requiring optimized silica gel chromatography with hexane/ethyl acetate gradients .
Q. How do steric and electronic properties of the 2,4-dichlorophenyl group influence the compound’s solubility and crystallinity?
- Methodological Answer : The electron-withdrawing Cl substituents reduce electron density on the aromatic ring, decreasing solubility in polar solvents. Crystallinity is influenced by halogen-halogen interactions (Cl···Cl contacts) and π-stacking. Single-crystal X-ray diffraction (as demonstrated for structurally related diketones) can resolve packing patterns, while differential scanning calorimetry (DSC) determines melting points and polymorphic behavior. Solubility tests in DMSO, acetonitrile, and chloroform are recommended for formulation studies .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., over-chlorination) during the synthesis of this compound?
- Methodological Answer : Side reactions are minimized by controlling stoichiometry (limiting Cl₂ or SOCl₂ equivalents) and reaction temperature (<0°C for chlorination steps). In situ monitoring via FTIR tracks carbonyl intermediate formation. Computational modeling (e.g., DFT studies) predicts reactive sites prone to over-chlorination. For example, Fukui indices identify electrophilic regions on the pentane backbone. Post-synthetic purification using preparative HPLC with a C18 column resolves chlorinated byproducts .
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For instance, the ketone’s electrophilic carbonyl carbon (LUMO-rich) is susceptible to Grignard or hydride additions. Solvent effects are modeled using the polarizable continuum model (PCM). Transition-state analysis (e.g., Nudged Elastic Band method) identifies energy barriers for stereoselective pathways, aiding in designing enantioselective syntheses .
Q. What experimental and computational approaches resolve spectral overlaps in NMR analysis of this compound?
- Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) disentangle overlapping aromatic and aliphatic signals. For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing Cl-substituted aromatic carbons. Dynamic NMR at variable temperatures resolves conformational exchange broadening. Computational tools (e.g., ACD/Labs or MestReNova) simulate spectra based on density functional theory (DFT)-optimized structures to assign challenging peaks .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported melting points or bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Thermogravimetric analysis (TGA) verifies purity, while PXRD identifies crystalline phases. For bioactivity conflicts (e.g., antimicrobial assays), standardized protocols (CLSI guidelines) and controlled cell-line models reduce variability. Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., varying Cl positions) isolates electronic vs. steric effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
